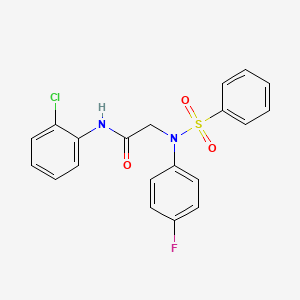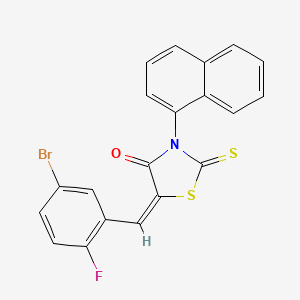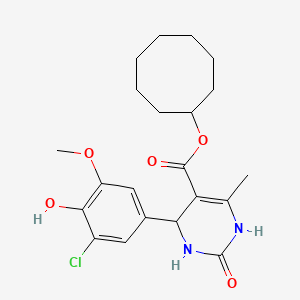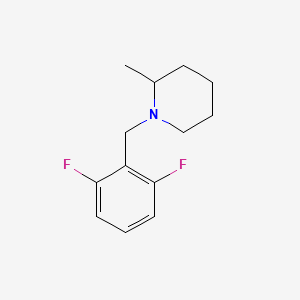![molecular formula C17H25N3S B4957208 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide, also known as TDB or GSK2831781, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of the protein kinase TBK1, which is involved in the regulation of innate immune responses. TDB has been shown to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.
Mecanismo De Acción
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide works by inhibiting the activity of TBK1, which is a key regulator of innate immune responses. TBK1 is involved in the activation of the transcription factor IRF3, which plays a critical role in the production of type I interferons and other cytokines. By inhibiting TBK1, this compound can suppress the production of these cytokines and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a dose-dependent manner. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has several advantages as a research tool. It is a potent and selective inhibitor of TBK1, which makes it useful for investigating the role of this protein kinase in various biological processes. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other protein kinases. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide. One area of interest is the investigation of its potential therapeutic applications in the treatment of autoimmune diseases and cancer. This compound has shown promise in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of more potent and selective inhibitors of TBK1. The identification of such inhibitors could lead to the development of more effective treatments for autoimmune diseases and cancer. Finally, the molecular mechanisms underlying the regulation of innate immune responses by TBK1 and its inhibitors, such as this compound, remain an active area of research. Further studies are needed to elucidate these mechanisms and their potential therapeutic implications.
Métodos De Síntesis
The synthesis of 1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide involves a series of chemical reactions starting from commercially available starting materials. The process involves the use of various reagents and catalysts, including palladium, copper, and trifluoromethanesulfonic acid. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide has been used extensively in scientific research to investigate the role of TBK1 in various biological processes. It has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as lupus and multiple sclerosis, as well as cancer. This compound has also been used in studies to investigate the molecular mechanisms underlying the regulation of innate immune responses.
Propiedades
IUPAC Name |
1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-16-9-17(2,11-19(3)10-16)13-20(12-16)15(21)18-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRZTNIKIGIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C)(CN(C2)C(=S)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)

![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)
![1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4957177.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-furamide](/img/structure/B4957189.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)

![2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4957205.png)